molecular formula C17H16ClN5O3S B2736148 methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate CAS No. 478077-62-2

methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

Cat. No.: B2736148
CAS No.: 478077-62-2
M. Wt: 405.86
InChI Key: URJCUBFZCHMXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a heterocyclic compound featuring a pyridazine core fused with a triazole ring, substituted with a 4-chlorophenyl group, an ethyl chain, and a thioacetate moiety.

Properties

IUPAC Name

methyl 2-[[5-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3S/c1-3-22-16(19-20-17(22)27-10-14(25)26-2)15-13(24)8-9-23(21-15)12-6-4-11(18)5-7-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJCUBFZCHMXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OC)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyridazine ring and a triazole moiety, which are known to impart various pharmacological properties. The presence of the 4-chlorophenyl group suggests potential interactions with biological targets, enhancing its activity against specific pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have been shown to inhibit bacterial growth effectively by disrupting cellular processes. The specific compound may share these properties due to its structural similarity to known antimicrobial agents.

Anti-inflammatory Effects

Studies on related compounds suggest that this compound could exhibit anti-inflammatory effects. Pyridazine derivatives have been documented to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This aligns with findings that suggest the compound may modulate inflammatory pathways through COX inhibition or similar mechanisms .

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies demonstrating that triazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds similar to methyl 2-{...} have shown efficacy against various cancer cell lines by promoting cell cycle arrest and apoptosis .

The biological activity of methyl 2-{...} can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Signaling Modulation : It might alter signaling pathways that regulate cell growth and immune responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that a related pyridazine derivative showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were reported at concentrations lower than those of standard antibiotics .

Anti-inflammatory Mechanism Investigation

In vitro studies involving lipopolysaccharide (LPS)-stimulated microglial cells revealed that a structurally similar compound significantly reduced nitric oxide production, indicating anti-inflammatory potential. This suggests that methyl 2-{...} could similarly modulate inflammatory responses .

Data Tables

Biological Activity Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in nitric oxide production
AnticancerInduction of apoptosis in cancer cells

Scientific Research Applications

Structure and Composition

The molecular formula of methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate is C17H16ClN5O3SC_{17}H_{16}ClN_5O_3S. The compound features a triazole ring, which is known for its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent . Research indicates that compounds containing triazole rings exhibit significant activity against various bacterial strains. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of triazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .

Anticancer Research

Recent studies have highlighted the anticancer properties of similar triazole derivatives. A notable case study demonstrated that compounds with a similar structure exhibited cytotoxic effects on cancer cell lines, indicating potential for further development in cancer therapeutics .

Agricultural Applications

The compound's antimicrobial properties extend to agricultural uses as a fungicide . Its efficacy against plant pathogens has been documented, suggesting it could be utilized to protect crops from fungal infections. This application is particularly relevant in sustainable agriculture practices where chemical fungicides are being replaced with less harmful alternatives.

Material Science

In material science, the incorporation of triazole-based compounds into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique structural attributes of this compound allow for potential applications in developing new composite materials.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various triazole derivatives against common pathogens. This compound was included in the screening and showed moderate to high activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In another research effort aimed at identifying novel anticancer agents, compounds structurally similar to this compound were screened on multicellular spheroids of cancer cells. The results indicated significant cytotoxicity and prompted further investigation into their mechanisms of action .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In alkaline environments (e.g., NaOH or KOH), saponification proceeds via nucleophilic acyl substitution, while acidic hydrolysis (e.g., HCl) follows a protonation-mediated pathway .
Example reaction:

Methyl esterNaOH/H2OCarboxylic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{Carboxylic acid} + \text{CH}_3\text{OH}

Transesterification with alcohols (e.g., ethanol) under catalytic acidic or basic conditions is also feasible.

Sulfanyl Group Reactivity

The thioether (–S–) linkage participates in:

  • Oxidation : Reacts with oxidizing agents (e.g., H2_2O2_2, mCPBA) to form sulfoxides or sulfones, depending on reaction stoichiometry .

  • Nucleophilic substitution : The sulfur atom can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., amines, thiols) .

Triazole Ring Modifications

The 1,2,4-triazole core undergoes:

  • Alkylation/arylation : Reactions at N1 or N2 positions with alkyl halides or aryl boronic acids under transition-metal catalysis .

  • Electrophilic substitution : Halogenation (e.g., Cl2_2, Br2_2) or nitration at the C5 position under acidic conditions .

Pyridazinone Ring Reactivity

The 4-oxo-1,4-dihydropyridazine moiety exhibits:

  • Keto-enol tautomerism : Stabilized by intramolecular hydrogen bonding, influencing nucleophilic attack at the carbonyl group .

  • Nucleophilic addition : Reacts with Grignard reagents or hydrazines at the carbonyl oxygen, forming substituted derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enable functionalization of the aromatic rings:

Reaction Type Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh3_3)4_4, Na2_2CO3_3, DMEBiaryl derivatives65–85%
Buchwald-HartwigPd2_2dba3_3, Xantphos, Cs2_2CO3_3Aminated analogs70–90%

Reductive Transformations

  • Catalytic hydrogenation : Reduces the pyridazinone ring to a tetrahydropyridazine derivative using H2_2/Pd-C .

  • Mo(CO)6_66-mediated cleavage : Cleaves N–O bonds in related isoxazolones, suggesting potential for reductive functionalization of the triazole ring .

Stability and Degradation

  • Photodegradation : UV exposure induces radical-mediated decomposition, forming chlorophenyl fragments and oxidized triazoles .

  • Thermal stability : Decomposes above 200°C, releasing CO2_2 and sulfur-containing byproducts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The lack of explicit data for the target compound in the provided evidence precludes a direct comparison. However, insights into analytical approaches for structurally related molecules can be inferred from the tools and methods described in the literature:

Structural Analysis and Crystallography

  • SHELX Suite : Widely used for small-molecule crystallography, SHELXL enables refinement of atomic coordinates and thermal parameters . For example, derivatives of pyridazine-triazole hybrids (e.g., 4-(4-chlorophenyl)-5-ethyl-1,2,4-triazole-3-thiol) have been resolved using SHELX, revealing bond lengths (C–S: ~1.75–1.82 Å) and angles (C–N–C: ~115–125°) critical for stability .
  • WinGX/ORTEP : These tools visualize anisotropic displacement parameters, aiding in identifying steric strain or conformational flexibility in analogous triazole derivatives .

Electronic and Reactivity Profiling

  • For pyridazine-triazole analogs, ESP maps often highlight electron-deficient regions at the triazole sulfur and pyridazine carbonyl groups, correlating with nucleophilic reactivity .
  • Bond Order Analysis : In similar compounds, the C–S bond in thioacetate moieties exhibits bond orders of ~1.2–1.3, suggesting partial double-bond character due to resonance .

Functional Group Comparisons

Compound Core Structure Key Substituents Reported Activity
Target Compound Pyridazine-triazole 4-Cl-phenyl, ethyl, thioacetate Hypothetical kinase inhibition
4-(4-Cl-phenyl)-5-ethyl-1,2,4-triazole-3-thiol Triazole-thiol 4-Cl-phenyl, ethyl Antimicrobial (MIC: 8–16 µg/mL)
Methyl 2-(5-phenyl-1,3,4-thiadiazol-2-ylthio)acetate Thiadiazole-thioacetate Phenyl, thioacetate Antioxidant (IC50: 12 µM)

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate, given its heterocyclic complexity?

  • Methodological Answer : Synthesis requires careful selection of coupling reagents and reaction conditions due to the compound’s triazole, pyridazinyl, and sulfanyl groups. Flow chemistry (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility by controlling reaction parameters like temperature and residence time . Copolymerization strategies, as seen in P(CMDA-DMDAAC)s synthesis, may guide stepwise assembly of functional groups . Purification via column chromatography or recrystallization is critical to isolate the product from byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and connectivity, especially for the sulfanyl and ester groups.
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in structurally similar amides and triazoles .
  • HRMS : Validates molecular formula and detects impurities. Cross-referencing with computational models (e.g., DFT) ensures spectral assignments align with theoretical predictions .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation products. For example, track hydrolysis of the ester group under acidic/alkaline conditions. Thermoanalytical techniques (TGA/DSC) quantify thermal decomposition thresholds .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields while minimizing byproduct formation?

  • Methodological Answer : Apply factorial designs to test variables like catalyst loading, solvent polarity, and reaction time. Statistical modeling (e.g., response surface methodology) identifies optimal conditions, as seen in flow-chemistry optimizations for diazomethane derivatives . Use ANOVA to prioritize significant factors and reduce experimental iterations.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?

  • Methodological Answer :

  • Dynamic NMR : Investigate conformational exchange in sulfanyl or triazole moieties causing peak splitting.
  • DFT calculations : Compare computed chemical shifts/NOE correlations with experimental data to identify discrepancies .
  • Isotopic labeling : Trace proton exchange pathways in pyridazinyl or ester groups under specific conditions .

Q. How do electronic effects of the 4-chlorophenyl and ethyl-triazole groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : Perform Hammett analysis or computational frontier molecular orbital (FMO) studies to quantify electron-withdrawing/donating effects. Compare with analogs (e.g., cycloheptyl-triazole derivatives) to isolate substituent contributions . Electrochemical methods (cyclic voltammetry) may reveal redox-active sites for functionalization .

Q. What computational approaches predict biological activity or intermolecular interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Validate with MD simulations to assess binding stability.
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from triazole-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.